5-Bromo-2-methylpyridin-3-ol

Catalog No.
S687315
CAS No.
91420-25-6
M.F
C6H6BrNO
M. Wt
188.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-2-methylpyridin-3-ol

CAS Number

91420-25-6

Product Name

5-Bromo-2-methylpyridin-3-ol

IUPAC Name

5-bromo-2-methylpyridin-3-ol

Molecular Formula

C6H6BrNO

Molecular Weight

188.02 g/mol

InChI

InChI=1S/C6H6BrNO/c1-4-6(9)2-5(7)3-8-4/h2-3,9H,1H3

InChI Key

KTXDLMQWUZXRPA-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=N1)Br)O

Canonical SMILES

CC1=C(C=C(C=N1)Br)O

The exact mass of the compound 5-Bromo-2-methylpyridin-3-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-Bromo-2-methylpyridin-3-ol (CAS 91420-25-6) is a trifunctional heterocyclic compound designed for use as a versatile intermediate in multi-step organic synthesis. Its structure incorporates three key features for molecular elaboration: a 3-hydroxyl group for derivatization or hydrogen bonding, a 5-bromo substituent that serves as a reliable handle for palladium-catalyzed cross-coupling reactions, and a 2-methyl group which provides a tool for sterically and electronically tuning the final molecule. This specific arrangement of functional groups makes it a valuable scaffold, particularly in the synthesis of kinase inhibitors and other complex, biologically active agents. [REFS-1, REFS-2]

Replacing 5-Bromo-2-methylpyridin-3-ol with a close analog can lead to significant downstream process and performance issues. Substituting the 5-bromo group with a 5-chloro analog typically results in lower reactivity in key carbon-carbon bond-forming reactions, often requiring harsher conditions and specialized catalysts. [1] Using a different positional isomer or a crude mixture risks introducing impurities that are difficult to separate, compromising the reproducibility and yield of subsequent steps. Furthermore, omitting the 2-methyl group removes a critical tool used by medicinal chemists to optimize a compound's binding affinity, selectivity, and pharmacokinetic properties through structure-activity relationship (SAR) studies. [REFS-2, REFS-3] Therefore, for predictable process performance and effective lead optimization, the specific regioisomer and functional group combination of this compound is essential.

Superior Reactivity in Cross-Coupling vs. Chloro-Analogs for Efficient Synthesis

The carbon-bromine bond in the 5-position offers significantly higher reactivity in palladium-catalyzed cross-coupling reactions compared to the analogous carbon-chlorine bond. The relative reactivity of leaving groups in Suzuki reactions is well-established as I > OTf > Br >> Cl. [1] This means that couplings using 5-Bromo-2-methylpyridin-3-ol can often proceed under milder conditions, with lower catalyst loadings, and in shorter reaction times than would be possible with a 5-chloro analog, which is a critical advantage for process efficiency and cost. [2]

Evidence DimensionRelative Reactivity in Oxidative Addition (Rate-Limiting Step)
Target Compound DataAryl Bromide: High reactivity
Comparator Or BaselineAryl Chloride: Very low comparative reactivity
Quantified DifferenceAryl chlorides are significantly less reactive and often require more forcing conditions or specialized, expensive ligands compared to aryl bromides.
ConditionsStandard Palladium-catalyzed Suzuki-Miyaura cross-coupling conditions.

This higher reactivity translates to more efficient, cost-effective, and scalable synthetic routes, reducing catalyst costs and improving throughput.

Strategic 2-Methyl Group Enables Potency Optimization in Drug Discovery

The 2-methyl group is not an arbitrary substituent; it is a critical feature for medicinal chemistry programs. Adding a methyl group, known as the "magic methyl" effect, can dramatically improve biological potency by enhancing binding to hydrophobic pockets in a target protein and favorably altering a compound's conformation. [1] In one notable example, the discovery of the anticancer drug tazemetostat, the addition of several methyl groups led to a >100,000-fold improvement in activity. [2] Procuring this specific methylated scaffold provides direct access to this proven optimization strategy, which is unavailable in the simpler 5-bromopyridin-3-ol analog.

Evidence DimensionFold-Improvement in Biological Potency (IC50)
Target Compound DataMethylated scaffold: Provides a handle for potency modulation.
Comparator Or BaselineNon-methylated scaffold (e.g., 5-Bromopyridin-3-ol): Lacks this specific optimization pathway.
Quantified DifferenceAddition of a methyl group can improve potency by >10-fold in 8% of cases and >100-fold in ~0.5% of cases studied.
ConditionsLead optimization in various drug discovery programs.

For buyers in drug discovery, this compound provides a scaffold with a built-in feature for enhancing potency, potentially shortening lead optimization timelines.

Validated Precursor for Kinase Inhibitor Synthesis in Patented Routes

The 5-bromo-2-methylpyridin-3-ol core structure is explicitly cited in patent literature as a key starting material for the synthesis of advanced kinase inhibitors, including those targeting Phosphatidylinositol 3-kinase (PI3K) and Lysine-specific demethylase 1 (LSD1). [REFS-1, REFS-2] For example, in the synthesis of PI3K inhibitors, this compound is used as the foundational scaffold onto which other fragments are built. [1] Its use in these high-value, patented synthetic routes validates its utility and structural relevance for developing next-generation therapeutics.

Evidence DimensionUse as a Named Intermediate in Patents
Target Compound DataCited as a starting material for PI3K and LSD1 inhibitors.
Comparator Or BaselineUnrelated or less functionalized building blocks.
Quantified DifferenceN/A
ConditionsMulti-step synthesis of complex heterocyclic drug candidates.

Procuring this compound allows researchers to directly leverage established and validated synthetic strategies for high-value targets, de-risking early-stage process development.

Core Building Block for Medicinal Chemistry Lead Optimization

Ideal for research programs requiring systematic structure-activity relationship (SAR) studies. The compound's three distinct functionalization points—the bromo handle for coupling, the hydroxyl for derivatization, and the methyl group for steric/electronic tuning—allow for the rapid generation of diverse analog libraries to optimize target potency and selectivity. [1]

Starting Material for Scalable Synthesis of Kinase Inhibitors

As a validated precursor in patented routes to kinase inhibitors, this compound is a reliable choice for process development and scale-up campaigns. [2] Its high reactivity in cross-coupling reactions compared to chloro-analogs facilitates more efficient and robust manufacturing processes, which is critical for advancing candidates toward clinical trials. [3]

Scaffold for Fragment-Based Drug Discovery (FBDD)

The well-defined structure and molecular weight of 5-Bromo-2-methylpyridin-3-ol make it suitable for use in FBDD. The hydroxyl group can serve as a key interaction point with a protein target, while the bromo- and methyl- positions provide vectors for fragment evolution and linking into more potent molecules.

XLogP3

1.6

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

5-Bromo-2-methylpyridin-3-ol

Dates

Last modified: 08-15-2023

Explore Compound Types